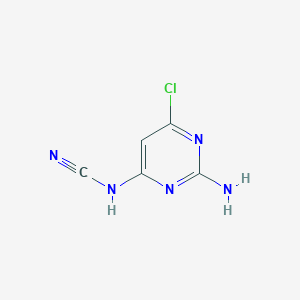
3-acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one
Overview
Description
3-acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one, also known as 3-ACQDFQ, is an organic compound that has been studied for its potential applications in scientific research. It has been found to have a range of effects on biochemical and physiological processes, and has been used as a tool in various lab experiments.
Scientific Research Applications
Photochemical Reactions
- A study explored the photochemical reactions of 2-(dimethylcarbamoyl)quinolines, leading to various derivatives by irradiation in different atmospheres. The introduction of a chlorine atom at the 4-position of a quinoline nucleus affected the yield of the products (Ono & Hata, 1983).
Synthesis of Quinoline Derivatives
- Research focused on synthesizing 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their rearrangement to various derivatives. The study included reaction mechanisms and structural analysis (Klásek et al., 2003).
- Another study involved the chemical transformation of 3-amino-2-quinolones, aiming to discover new antimalarial drugs. This included acylation and other chemical modifications (Asías et al., 2003).
Reactivity and Regioselective Synthesis
- A study examined the reactivity of 3-acetyl-4-(methylsulfanyl)quinolin-2(1H)-one towards various diazanucleophiles under different conditions. This led to the regioselective synthesis of multiple quinoline derivatives (Abass et al., 2015).
Microwave Irradiation in Synthesis
- The effective reaction of 2-chloro-3-formylquinoline and acetic acid/sodium acetate under microwave irradiation was studied, leading to the synthesis of pyrano[2,3-b]quinolin-2-ones (Nadaraj & Selvi, 2011).
Ultrasound-Assisted Synthesis
- Ultrasound-assisted synthesis of quinolinyl chalcones containing a pyrazole group was researched. This study included spectroscopic, crystallographic, and biological investigations (Prasath et al., 2015).
properties
IUPAC Name |
3-acetyl-6-chloro-4-(3,4-difluorophenyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF2NO2/c1-8(22)15-16(9-2-4-12(19)13(20)6-9)11-7-10(18)3-5-14(11)21-17(15)23/h2-7H,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCWPSJCYBJZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(Piperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1524404.png)

![Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B1524406.png)

![3-[Benzyl(methyl)amino]benzoic acid](/img/structure/B1524409.png)

![N-[(3-butoxyphenyl)methyl]-2-chloroacetamide](/img/structure/B1524415.png)


![{1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1524420.png)

![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1524422.png)